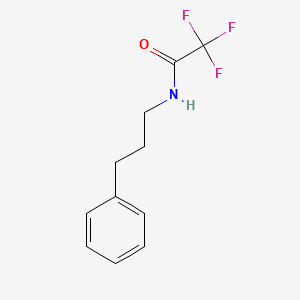

2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)10(16)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQLKTZKHXGJHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of a trifluoroacetylating agent with 3-phenylpropylamine, followed by an amide formation reaction . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Hydrolysis

The compound undergoes amide hydrolysis , a reaction common to amide-containing molecules. Under acidic or basic conditions, the amide group can break down into a carboxylic acid and an amine. For structurally similar trifluoroacetamides, hydrolysis typically requires catalytic acids (e.g., HCl) or bases (e.g., NaOH) and heat.

| Reaction Conditions | Products |

|---|---|

| Acidic (HCl, H₂O) | Trifluoroacetic acid, 3-phenylpropylamine |

| Basic (NaOH, H₂O) | Trifluoroacetate salt, 3-phenylpropylamine |

Substitution Reactions

The trifluoromethyl group and phenylpropyl chain may participate in substitution reactions , though specific conditions vary. For example, nucleophilic substitution of the trifluoromethyl group is unlikely due to its high stability, but the phenylpropyl chain could undergo aliphatic substitution under harsh conditions (e.g., SN2 mechanisms).

Acid-Base Reactions

The compound exhibits acid-base behavior , as evidenced by its ability to act as a weak base. The deprotonated form (C₁₁H₁₁F₃NO⁻) can react with protons to form the neutral species (C₁₁H₁₂F₃NO). Thermochemical data for a structurally similar compound (2,2,2-trifluoro-N-phenylacetamide) shows:

Reduction

While not explicitly detailed in the provided sources, amide reduction is a plausible reaction. Using reducing agents like lithium aluminum hydride (LiAlH₄), the compound could theoretically convert to the corresponding amine (N-(3-phenylpropyl)acetamide) and trifluoroacetic acid. This aligns with general amide reduction chemistry.

Scientific Research Applications

Organic Synthesis

2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide serves as an important intermediate in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for creating more complex molecules. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives that may possess unique properties or biological activities .

Pharmaceutical Research

The compound's structure suggests potential applications in drug discovery and development. Specifically, its ability to interact with biological targets—like enzymes and receptors—positions it as a candidate for investigating biochemical pathways. The trifluoromethyl group may enhance binding affinity to these targets, which is crucial for developing therapeutics aimed at various diseases .

Biochemical Studies

In biological contexts, this compound can be utilized to study biochemical interactions. Its unique characteristics allow researchers to explore its effects on cellular processes and signaling pathways. This could lead to insights into disease mechanisms or the development of novel therapeutic strategies .

Industrial Applications

The compound is also relevant in the production of specialty chemicals and materials. Its specific properties make it suitable for applications requiring enhanced thermal stability or specific solubility characteristics. Industries involved in the manufacture of agrochemicals or polymer additives may find this compound beneficial due to its unique chemical attributes .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a precursor in synthesizing fluorinated pharmaceuticals. The reaction conditions were optimized to maximize yield while maintaining the integrity of the trifluoromethyl group.

Research assessing the biological activity of this compound revealed its potential as a modulator of specific enzyme activities linked to metabolic pathways. The findings indicated that modifications to the phenylpropyl chain could significantly alter the compound's efficacy in inhibiting target enzymes .

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Trifluoroacetamides

N-(Cyanomethyl)-2,2,2-trifluoro-N-(4-methyl-2-(3-phenylpropyl)oxazol-5-yl)acetamide (Compound 5)

- Structure: Incorporates an oxazole ring and a cyanomethyl group.

- Synthesis : Synthesized via method A with a low yield of 9% , indicating challenges in steric or electronic control during formation .

2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide

- Structure: Features a quinoline moiety instead of the phenylpropyl group.

- Advantage: The aromatic quinoline system enables π-π interactions, enhancing binding to enzymes or receptors compared to aliphatic chains .

2,2,2-Trifluoro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Non-Trifluorinated Acetamide Analogs

2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005)

- Structure : Lacks the trifluoromethyl group but includes two phenyl rings and a hydroxyl group.

- Synthesis: Prepared via reductive amination, with applications in polyimide monomer synthesis .

- Key Difference : The hydroxyl group enhances hydrophilicity, reducing lipid membrane permeability compared to trifluoroacetamides .

N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005)

Electronic and Functional Group Modifications

N-Ethyl-2,2,2-trifluoro-N-(2-(trifluoromethyl)benzyl)acetamide (13)

- Structure : Contains two trifluoromethyl groups and an ethylated nitrogen.

- Synthesis : Achieved via alkylation with NaH and iodoethane, demonstrating adaptability in introducing alkyl chains .

- Reactivity : The electron-withdrawing trifluoromethyl groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

2,2,2-Trifluoro-N-(2-nitrophenyl)acetamide

- Structure : Includes a nitro group (MW: 238.13 g/mol).

Comparative Data Table

Key Findings and Insights

Trifluoromethyl Advantage: The trifluoroacetyl group in this compound enhances electron-withdrawing properties and metabolic stability, making it superior to non-fluorinated analogs in catalysis and drug design .

Heterocyclic Modifications : Introduction of oxazole or thiazole rings (e.g., compounds 5 and 17) increases structural complexity but often reduces synthetic yields due to steric hindrance .

Aromatic vs. Aliphatic Chains: Quinoline and diphenylpropyl analogs demonstrate that aromatic systems improve binding affinity in biological systems, while aliphatic chains (e.g., 3-phenylpropyl) optimize solubility and reactivity in catalytic applications .

Biological Activity

2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 201.15 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with serine proteases and phosphoinositide-3-kinases (PI3K), which are critical in various cellular processes including signaling and metabolism .

- Protein-Ligand Interactions : Its structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This is particularly relevant in the context of drug design where such interactions can lead to therapeutic effects .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neurological Effects : The compound's ability to modulate ion channels suggests it may have applications in neuropharmacology .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition :

| Compound | IC50 (μM) |

|---|---|

| Original Compound | 5.0 |

| Modified Compound A | 0.5 |

| Modified Compound B | 1.0 |

- Antimicrobial Activity Assessment :

Research Applications

The unique properties of this compound make it valuable in various research fields:

- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting metabolic disorders and infections.

- Biochemical Research : Its role as an enzyme inhibitor provides insights into enzyme mechanisms and can aid in the development of therapeutic agents.

Q & A

Q. How can the molecular structure of 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide be experimentally confirmed?

- Methodological Answer: The compound's structure is typically confirmed via 1H and 13C NMR spectroscopy . For example, in 1H-NMR (600 MHz, CDCl3), the trifluoroacetamide group exhibits distinct splitting patterns due to coupling with fluorine atoms, while the 3-phenylpropyl moiety shows aromatic proton resonances at ~7.2–7.4 ppm and aliphatic protons at ~1.8–3.5 ppm. 13C-NMR (151 MHz, CDCl3) confirms carbonyl (C=O) and trifluoromethyl (CF3) signals at ~160 ppm and ~115–120 ppm, respectively . For crystallographic validation, single-crystal X-ray diffraction using SHELXL (part of the SHELX suite) is recommended to resolve bond lengths, angles, and torsional parameters .

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer: The compound is synthesized via amide coupling between 2,2,2-trifluoroacetic acid derivatives (e.g., trifluoroacetic anhydride) and 3-phenylpropylamine. Reaction optimization includes:

- Using a base (e.g., triethylamine) to deprotonate the amine and activate the electrophile.

- Solvent selection (e.g., dichloromethane or THF) to balance reactivity and solubility.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity. Reaction progress is monitored by TLC or LC-MS .

Q. What computational methods predict the compound's physicochemical properties?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like dipole moments and frontier molecular orbitals. Molecular dynamics simulations assess solubility and membrane permeability by analyzing hydrogen-bonding capacity (donor: 1; acceptor: 4) and topological polar surface area (29.1 Ų). Software like Gaussian or GROMACS is used, with parameters validated against experimental data (e.g., logP) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound's electronic and reactivity profile?

- Methodological Answer: The electron-withdrawing trifluoromethyl group reduces electron density on the acetamide carbonyl, increasing electrophilicity and resistance to hydrolysis. This is confirmed via Hammett substituent constants (σm) and IR spectroscopy (C=O stretch at ~1680–1700 cm⁻¹, shifted vs. non-fluorinated analogs). Fluorine’s electronegativity also enhances metabolic stability, as shown in comparative pharmacokinetic studies with deuterated analogs .

Q. What challenges arise in resolving crystallographic disorder in this compound?

- Methodological Answer: Crystallographic refinement may encounter rotational disorder in the 3-phenylpropyl chain or thermal motion in the CF3 group. Strategies include:

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

- Methodological Answer: SAR studies focus on amide substituents and phenyl ring modifications :

- Replace the 3-phenylpropyl group with heteroaromatic moieties (e.g., pyridyl) to enhance target binding.

- Introduce electron-donating groups (e.g., -OCH3) on the phenyl ring to modulate electronic effects.

- Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes). Biological assays (e.g., enzyme inhibition) validate predictions, as demonstrated in related trifluoroacetamide derivatives .

Q. What analytical techniques resolve conflicting data in purity assessment?

- Methodological Answer: Discrepancies between HPLC purity (e.g., 95%) and elemental analysis are addressed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.